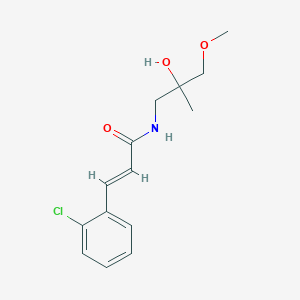
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CHM-1 and has been studied extensively for its anti-cancer properties.
Scientific Research Applications
Polymer Science and Engineering
- Acrylamide derivatives have been utilized in the synthesis of thermoresponsive polymers, which are investigated for their potential in drug delivery systems due to their ability to respond to temperature changes. For instance, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide (NIPAM) demonstrates the feasibility of producing polymers with precise control over their molecular weight and distribution, critical for drug delivery applications (Convertine et al., 2004).
- The development of polymeric protecting groups and novel monomers for copolymerization showcases the versatility of acrylamide derivatives in creating materials with tailored properties for specific applications. These materials could be used in various sectors, including agriculture, where they serve as herbicidal agents, highlighting the broad potential of acrylamide derivatives in polymer chemistry (Gormanns & Ritter, 1994).
Biochemistry and Cell Mechanobiology
- Polyacrylamide is a widely used material in cell mechanobiology research due to its tunable mechanical properties and biocompatibility. The activation of polyacrylamide substrates for protein patterning allows for precise control over the geometric and mechanical factors that cells perceive, which is crucial for understanding cell behavior and designing biomaterials for tissue engineering (Poellmann & Wagoner Johnson, 2013).
Material Science
- Acrylamide derivatives have been used to create photo-cross-linkable polymers that act as efficient inhibitors for the corrosion of metals in acidic environments. These findings have implications for the development of new materials that can protect infrastructure and machinery from corrosion, thereby extending their lifespan and reducing maintenance costs (Baskar et al., 2014).
Chemistry and Environmental Science
- The study of acrylamide in foods and its potential health effects has led to a better understanding of its formation, distribution, and impact on human health. This research is vital for developing food processing methods that minimize acrylamide content, thus reducing exposure and associated health risks (Friedman, 2003).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-14(18,10-19-2)9-16-13(17)8-7-11-5-3-4-6-12(11)15/h3-8,18H,9-10H2,1-2H3,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSGNDYUOKJSZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-3-methoxy-2-methylpropyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

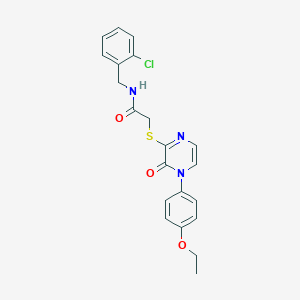
![4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2618441.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2618442.png)
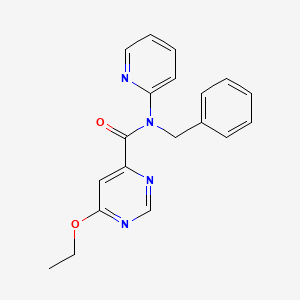
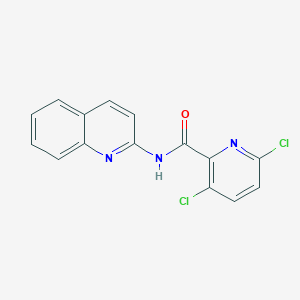
![3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2618448.png)

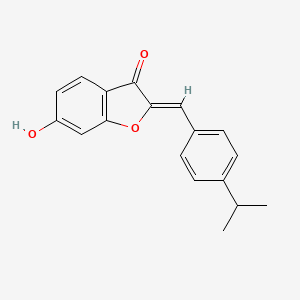

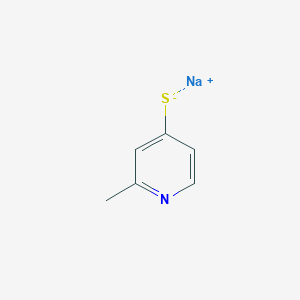
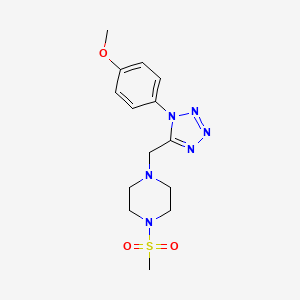
![2,6-dichloro-N-[6-(difluoromethoxy)-4'-methoxy-[1,1'-biphenyl]-3-yl]pyridine-3-carboxamide](/img/structure/B2618456.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)
![N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2618461.png)